molecular formula C14H11F3N6OS B2446106 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1060202-44-9

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2446106
CAS No.: 1060202-44-9
M. Wt: 368.34
InChI Key: QNMQNRXDGPEWCC-UHFFFAOYSA-N
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Description

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C14H11F3N6OS and its molecular weight is 368.34. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N6OS/c1-23-12-11(21-22-23)13(19-7-18-12)25-6-10(24)20-9-4-2-8(3-5-9)14(15,16)17/h2-5,7H,6H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMQNRXDGPEWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the triazolopyrimidine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H15F3N4S\text{C}_{15}\text{H}_{15}\text{F}_3\text{N}_4\text{S}

Key Features:

  • Contains a triazolopyrimidine core.
  • Substituted with a trifluoromethyl group, enhancing its lipophilicity and potential bioactivity.
  • Thioether linkage that may influence its pharmacological properties.

Research has indicated that triazolopyrimidine derivatives exhibit several mechanisms of action:

  • Microtubule Stabilization : Some derivatives have been shown to stabilize microtubules, which is critical in cellular processes including mitosis. This stabilization can potentially lead to anti-cancer effects by preventing cancer cell division .
  • Inhibition of Enzymatic Activity : Compounds in this class have demonstrated the ability to inhibit various enzymes, including PARP1, which is involved in DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells .
  • Anti-inflammatory Effects : Certain triazolopyrimidine derivatives exhibit anti-inflammatory properties, which can be beneficial in treating conditions like Alzheimer's disease by reducing neuroinflammation .

Anticancer Activity

Triazolopyrimidine derivatives have shown promise as anticancer agents. For instance:

  • Mechanism : They can disrupt microtubule dynamics or induce apoptosis through caspase activation.
  • Case Studies : In vitro studies have demonstrated that specific derivatives significantly reduce viability in various cancer cell lines (e.g., breast cancer cells), with IC50 values comparable to established chemotherapeutic agents like Olaparib .

Antimicrobial Activity

Some studies suggest that triazolopyrimidine compounds possess antimicrobial properties against bacterial strains and fungi:

  • Research Findings : Compounds have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness. The presence of the trifluoromethyl group may enhance their potency against microbial targets .

Neuroprotective Effects

Research indicates potential neuroprotective roles:

  • Mechanism : By stabilizing microtubules and reducing tau protein aggregation, these compounds may help mitigate neurodegenerative processes associated with Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionKey Findings
AnticancerMicrotubule stabilization; apoptosis inductionSignificant reduction in cell viability in cancer lines (IC50 values comparable to Olaparib)
AntimicrobialDisruption of microbial cell processesEffective against S. aureus and E. coli
NeuroprotectiveReduction of tau aggregation; anti-inflammatoryPotential for treatment in Alzheimer's disease models

Case Studies

  • Microtubule Dynamics : A study evaluated the effect of a related triazolopyrimidine on microtubule stability in neuronal cells, demonstrating enhanced stability and reduced cell death under stress conditions .
  • Cancer Cell Line Testing : Various derivatives were tested against breast cancer cell lines, revealing that modifications at specific positions on the triazolopyrimidine scaffold significantly impacted their cytotoxicity and mechanism of action .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazolopyrimidines exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.

  • Mechanism of Action :
    • The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
    • A notable study demonstrated that modifications in the triazolopyrimidine scaffold could enhance cytotoxicity against specific cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Case Studies :
    • In vitro studies have shown that certain derivatives of the compound can induce apoptosis through mitochondrial pathways, suggesting a potential for therapeutic development .
    • Another study highlighted the effectiveness of a related triazolopyrimidine derivative in inhibiting cell proliferation in various cancer models .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities against a range of pathogens.

  • Broad-Spectrum Activity :
    • Triazolopyrimidine derivatives have demonstrated moderate to high antimicrobial activities against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
    • Specific studies have indicated that modifications in the chemical structure can significantly enhance antibacterial efficacy, with some compounds showing activity comparable to clinically used antibiotics .
  • Case Studies :
    • Research involving synthesized triazolopyrimidine derivatives showed promising results against phytopathogenic bacteria, indicating potential applications in agriculture as well .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of various enzymes.

  • Thymidine Phosphorylase Inhibitors :
    • Some studies have focused on the inhibitory effects of triazolopyrimidine derivatives on thymidine phosphorylase, an enzyme implicated in tumor growth and metastasis .
    • Compounds derived from this scaffold exhibited IC50 values indicating effective inhibition, suggesting their potential as therapeutic agents in cancer treatment .

Material Science Applications

Beyond medicinal uses, there is growing interest in the application of triazolopyrimidine derivatives in material science.

  • Organic Semiconductors :
    • The unique electronic properties of these compounds make them suitable candidates for developing organic semiconductors and light-emitting diodes (LEDs) .
  • Advanced Materials :
    • Research is ongoing to explore their utility in creating advanced materials with specific electronic or optical properties.

Preparation Methods

Nitrosation-Cyclization Route

4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine serves as a key intermediate. Treatment with sodium nitrite (NaNO₂) in acetic acid at −5°C induces cyclization to form 5-diethylamino-7-methyl-3H-triazolo[4,5-d]pyrimidine. Demethylation or functional group interconversion may follow to introduce the 3-methyl group.

Reaction Conditions

  • Reagents : NaNO₂ (1.2 eq), glacial acetic acid
  • Temperature : −5°C
  • Time : 20 minutes
  • Yield : ~95%

Introduction of the thioether moiety at position 7 requires nucleophilic displacement of a leaving group (e.g., chloro, bromo) on the triazolo[4,5-d]pyrimidine core.

Chloride Displacement with Thiols

7-Chloro-3-methyl-3H-triazolo[4,5-d]pyrimidine reacts with thiobenzoic acid derivatives under basic conditions. For the target compound, 2-mercaptoacetic acid derivatives are preferred.

Representative Procedure

  • Dissolve 7-chloro-3-methyl-3H-triazolo[4,5-d]pyrimidine (1 eq) in anhydrous DMF.
  • Add potassium tert-butoxide (2 eq) and 2-mercaptoacetic acid (1.2 eq).
  • Stir at 80°C for 6 hours under nitrogen.
  • Isolate product via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 68–72%

Acetamide Sidechain Coupling

The N-(4-(trifluoromethyl)phenyl)acetamide group is introduced via amidation or nucleophilic acyl substitution.

Carbodiimide-Mediated Amidation

Activation of the carboxylic acid intermediate (2-((3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid) enables coupling with 4-(trifluoromethyl)aniline.

Stepwise Protocol

  • Suspend 2-((3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid (1 eq) in dichloromethane.
  • Add EDC·HCl (1.5 eq), HOBt (1 eq), and DIPEA (2 eq).
  • After 30 minutes, add 4-(trifluoromethyl)aniline (1.2 eq).
  • Stir at room temperature for 12 hours.
  • Purify by recrystallization from ethanol/water.

Yield : 65–70%

Integrated Synthetic Routes

Convergent Synthesis (Route A)

Step Reaction Reagents/Conditions Yield
1 Core cyclization NaNO₂, HOAc, −5°C 95%
2 Thioether formation KOtBu, 2-mercaptoacetic acid, DMF 70%
3 Amidation EDC/HOBt, 4-(trifluoromethyl)aniline 68%

Overall Yield : 45%

Sequential Synthesis (Route B)

Alternative pathways prioritize early-stage incorporation of the trifluoromethylphenyl group:

  • Pre-functionalization : Synthesize N-(4-(trifluoromethyl)phenyl)acetamide separately via acetic anhydride-mediated acetylation of 4-(trifluoromethyl)aniline (yield: 85–90%).
  • Late-stage coupling : React with 2-((3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl chloride under Schotten-Baumann conditions.

Analytical Characterization

Critical spectral data for validation:

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.72 (s, 1H, triazolo H)
  • δ 7.75 (d, J = 8.4 Hz, 2H, ArH)
  • δ 7.62 (d, J = 8.4 Hz, 2H, ArH)
  • δ 4.21 (s, 2H, SCH₂CO)
  • δ 2.51 (s, 3H, CH₃)

HRMS (ESI⁺)

  • Calculated for C₁₆H₁₂F₃N₆OS: 401.0754
  • Found: 401.0756 [M+H]⁺

Challenges and Optimization

  • Regioselectivity : Competing substitution at position 5 vs. 7 mitigated by steric directing groups.
  • Solvent Effects : DMF enhances thiolate nucleophilicity but complicates purification; switching to THF/water biphasic systems improved isolation.
  • Scale-up Limitations : Low yields in amidation steps addressed via flow chemistry approaches (85% conversion in 2 minutes).

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis of triazolo-pyrimidine derivatives typically involves multi-step protocols. A plausible route for the target compound includes:

Core scaffold formation : Condensation of 3-methyl-1,2,3-triazolo[4,5-d]pyrimidine-7-thiol with chloroacetyl chloride under basic conditions (e.g., NaH/DMF) to form the thioether intermediate.

Amide coupling : Reaction of the intermediate with 4-(trifluoromethyl)aniline using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DCM .
Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of the trifluoromethylphenyl group.
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Step Reagents/Conditions Yield Range Key Challenges
Thioether formationNaH, DMF, 0–5°C60–75%Competing oxidation of thiol
Amide couplingEDC/HOBt, DCM, RT50–65%Steric hindrance from trifluoromethyl group

Basic: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:
A multi-technique approach is critical:

  • Purity :
    • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; monitor at 254 nm. Acceptable purity for biological assays: ≥95% .
    • Elemental Analysis : Confirm C, H, N, S, and F content within ±0.4% of theoretical values.
  • Structural Confirmation :
    • NMR : Assign peaks for the triazolo-pyrimidine core (e.g., δ 8.5–9.0 ppm for aromatic protons) and trifluoromethyl group (δ 1.3–1.5 ppm for CF3 in 19F^{19}\text{F} NMR) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation pattern.

Note : If crystallinity is poor (common for trifluoromethylated compounds), consider X-ray diffraction of analogs with similar scaffolds (e.g., ) for structural validation.

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:
Contradictory biological data may arise from:

  • Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation time) using guidelines from (CLP Handbook).
  • Compound stability : Perform stability studies in assay buffers (pH 7.4, 37°C) via HPLC to rule out degradation .
  • Off-target effects : Use isoform-selective inhibitors (e.g., kinase profiling panels) to validate target specificity.

Example : If antimicrobial activity varies, test against standardized strains (ATCC) under controlled MIC/MBC protocols .

Advanced: What strategies can elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases, enzymes with triazolo-binding pockets) .
    • Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues).
  • Biophysical Assays :
    • SPR or ITC : Quantify binding affinity (KdK_d) to purified targets.
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

Case Study : For enzyme inhibition, compare kinetics (e.g., KiK_i, IC50) with structurally related compounds in to infer SAR.

Advanced: How can researchers address solubility challenges in in vivo studies?

Methodological Answer:

  • Formulation Optimization :
    • Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin complexes.
    • Conduct phase-solubility studies to identify optimal ratios.
  • Prodrug Design :
    • Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility, as seen in for pyrimidine analogs.
  • In Silico Tools :
    • Predict logP and solubility via QSAR models (e.g., SwissADME) to guide structural modifications .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods and PPE (gloves, lab coat) due to potential toxicity of trifluoromethyl and thioether groups .
    • Store under inert atmosphere (argon) to prevent thioether oxidation.
  • First Aid :
    • For skin contact: Wash with 10% aqueous ethanol, followed by soap and water. Consult medical advice if irritation persists .

Advanced: How can researchers design experiments to explore the compound’s potential in non-traditional applications (e.g., materials science)?

Methodological Answer:

  • Supramolecular Chemistry :
    • Study self-assembly behavior via TEM/DLS, leveraging the triazolo-pyrimidine’s planar structure and hydrogen-bonding motifs .
  • Electrochemical Applications :
    • Test redox properties (cyclic voltammetry) to assess utility in organic semiconductors, inspired by fluorinated analogs in .

Basic: What are the critical parameters for reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process Controls :
    • Maintain strict temperature control (±2°C) during exothermic steps (e.g., thioether formation).
    • Use high-purity solvents (HPLC-grade) to avoid trace metal contamination.
  • Quality Metrics :
    • Track batch-to-batch consistency via NMR and LC-MS .

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